molecular formula C19H14FNO3S B11119917 Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B11119917
M. Wt: 355.4 g/mol
InChI Key: QXJUWXVQLKNBJU-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological and chemical properties, making them valuable in various fields such as medicinal chemistry, material science, and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves the condensation of thiophene derivatives with appropriate reagents. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The reaction conditions often include the use of catalysts such as [Rh(COD)Cl]2 and ligands like bis(diphenylphosphino)ferrocene (DPPF) in solvents like chlorobenzene .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-fluorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules involved in inflammation or cancer progression .

Properties

Molecular Formula

C19H14FNO3S

Molecular Weight

355.4 g/mol

IUPAC Name

methyl 2-[(3-fluorobenzoyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C19H14FNO3S/c1-24-19(23)16-15(12-6-3-2-4-7-12)11-25-18(16)21-17(22)13-8-5-9-14(20)10-13/h2-11H,1H3,(H,21,22)

InChI Key

QXJUWXVQLKNBJU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=CC=C3)F

Origin of Product

United States

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